6-(Methylsulfanyl)pyridin-2-amine
Overview
Description
6-(Methylsulfanyl)pyridin-2-amine is an organic compound with the molecular formula C6H8N2S. It is characterized by a pyridine ring substituted with a methylsulfanyl group at the 6-position and an amino group at the 2-position.
Mechanism of Action
Target of Action
The primary target of 6-(Methylsulfanyl)pyridin-2-amine is Cadmium (Cd2+) . Cadmium is a toxic heavy metal that occurs naturally in soils and minerals and can accumulate in cells and tissues .
Mode of Action
This compound acts as a fluorescence probe for Cadmium . It can successfully discriminate between Cadmium and Zinc ions, exhibiting a highly selective turn-on response toward Cadmium over biologically related metal ions .
Biochemical Pathways
The compound’s interaction with Cadmium affects the biochemical pathways related to the detection and tracking of Cadmium in cells and tissues . The bis-heterocyclic moiety of the compound acts as both a coordination site for Cadmium and a fluorophore .
Pharmacokinetics
The compound’s cell membrane permeability is sufficient to detect intracellular cadmium , suggesting it may have good bioavailability.
Result of Action
The compound’s action results in the selective and sensitive detection of Cadmium . Fluorescence microscopy studies using living cells have revealed that the compound can detect intracellular Cadmium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of Cadmium in the environment is a key factor for the compound’s action .
Biochemical Analysis
Biochemical Properties
6-(Methylsulfanyl)pyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a low-molecular-weight fluorescence probe for cadmium (Cd2+), where it exhibits a highly selective turn-on response toward Cd2+ over biologically related metal ions . The bis-heterocyclic moiety of this compound acts as both a coordination site for Cd2+ and a fluorophore, making it essential for achieving selective and sensitive Cd2+ detection .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to have sufficient cell membrane permeability to detect intracellular Cd2+ . This compound’s interaction with cadmium ions can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. The selective imaging of cadmium in cells using this compound highlights its potential in biological applications .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s bis-heterocyclic structure allows it to coordinate with Cd2+ ions effectively. This coordination is crucial for its function as a fluorescence probe. Additionally, the methylsulfanyl group of this compound is essential for achieving selective and sensitive Cd2+ detection . The compound’s ability to discriminate between Cd2+ and Zn2+ further underscores its specificity and potential utility in biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, with a melting point of 67-68°C
Metabolic Pathways
This compound is involved in various metabolic pathways. Its interactions with enzymes and cofactors can influence metabolic flux and metabolite levels. The compound’s role as a fluorescence probe for Cd2+ suggests its involvement in metal ion metabolism and homeostasis
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound’s cell membrane permeability allows it to be effectively transported into cells, where it can interact with intracellular Cd2+ . Understanding the transport mechanisms and binding proteins involved in its distribution is essential for optimizing its use in biological applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell. Fluorescence microscopy studies have shown that this compound can effectively detect intracellular Cd2+, indicating its potential for subcellular imaging applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyridine with sodium methylthiolate to introduce the methylsulfanyl group, followed by the substitution of the chlorine atom with an amino group using ammonia or an amine source .
Industrial Production Methods
Industrial production methods for 6-(Methylsulfanyl)pyridin-2-amine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfanyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyridine ring to a piperidine ring under hydrogenation conditions.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Acyl chlorides, alkyl halides, base (e.g., triethylamine) for acylation or alkylation reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Amides, secondary amines.
Scientific Research Applications
6-(Methylsulfanyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfanyl)-6-(pyridin-2-yl)pyrimidin-2-amine: Similar structure with a pyrimidine ring instead of a pyridine ring.
2-(Methylsulfanyl)pyridine: Lacks the amino group at the 2-position.
6-(Methylsulfanyl)pyridin-3-amine: Amino group at the 3-position instead of the 2-position.
Uniqueness
6-(Methylsulfanyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
6-methylsulfanylpyridin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJREQVAVOEDKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308109 | |
Record name | 6-(Methylthio)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38240-18-5 | |
Record name | 6-(Methylthio)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38240-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Methylthio)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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